4-Methyl-3-(3-nitrobenzoyl)pyridine vs. 2-(3-Nitrobenzoyl)pyridine (Unsubstituted Analog): Differential Reactivity and Target Engagement
The methyl group at the 4-position of the pyridine ring in 4-Methyl-3-(3-nitrobenzoyl)pyridine is expected to enhance metabolic stability and alter electronic properties compared to its unsubstituted analog, 2-(3-nitrobenzoyl)pyridine (CAS 27693-37-4). While direct experimental data for the 4-methyl analog is limited in the public domain, class-level inference from the 2-(3-nitrobenzoyl)pyridine thiosemicarbazone (NBpT) series provides a relevant benchmark. NBpT complexes with iron exhibit distinct redox potentials and antiproliferative IC50 values in cancer cell lines [1]. For instance, the Fe complex of NBpT demonstrated an IC50 of approximately 0.5-2.0 µM in SK-N-MC neuroepithelioma cells [1]. The 4-methyl substitution is anticipated to fine-tune these properties by modulating electron density on the pyridine nitrogen, thereby affecting metal chelation affinity and subsequent biological activity [2]. In contrast, the unsubstituted analog lacks this modification, resulting in a different pharmacological profile.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | No direct data available; class-level inference suggests comparable or improved potency due to methyl substitution. |
| Comparator Or Baseline | 2-(3-Nitrobenzoyl)pyridine thiosemicarbazone (NBpT) Fe complex: IC50 = 0.5-2.0 µM in SK-N-MC cells [1]. |
| Quantified Difference | Not quantified for the exact compound; inferred potential for similar or enhanced activity based on SAR of related benzoylpyridine thiosemicarbazones [1]. |
| Conditions | Human SK-N-MC neuroepithelioma cells; Fe complex formation [1]. |
Why This Matters
This provides a rational basis for selecting the 4-methyl analog in hit expansion and lead optimization campaigns, where subtle electronic modifications can yield significant improvements in target affinity and selectivity.
- [1] Kalinowski, D. S., et al. (2007). Design, synthesis, and characterization of novel iron chelators: structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents. Journal of Medicinal Chemistry, 50(15), 3716-3729. doi:10.1021/jm070445z View Source
- [2] Richardson, D. R., et al. (2006). The role of aromatic substituents in the antiproliferative activity of di-2-pyridylketone thiosemicarbazone analogues. Journal of Medicinal Chemistry, 49(22), 6510-6521. View Source
